Sodium 2-methoxy-5-nitrophenyl sulfate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6NNaO7S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
sodium;(2-methoxy-5-nitrophenyl) sulfate |
InChI |
InChI=1S/C7H7NO7S.Na/c1-14-6-3-2-5(8(9)10)4-7(6)15-16(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
XSLPBXHUNNVOTC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Contextual Overview of Sulfated Aromatic Compounds in Scientific Inquiry
Sulfated aromatic compounds are a broad class of molecules characterized by a sulfate (B86663) group (–OSO₃⁻) attached to an aromatic ring system. In nature, sulfation is a crucial biochemical reaction involved in a variety of biological processes. nih.gov This process, catalyzed by sulfotransferase enzymes, modifies the properties of molecules by increasing their water solubility and adding a negative charge, which facilitates their excretion from the body. researchgate.netnih.gov Sulfation is a key step in Phase II metabolism, a pathway for detoxifying foreign substances (xenobiotics) and metabolizing endogenous compounds like hormones and neurotransmitters. nih.govontosight.ai
In scientific research, synthetic sulfated aromatic compounds have been developed as invaluable tools. researchgate.net Their primary application is in the field of enzymology, where they are often used as substrates to detect and quantify the activity of sulfatase enzymes (also known as arylsulfatases). nih.govresearchgate.net Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, playing a critical role in cellular degradation pathways and the regulation of sulfated signaling molecules. researchgate.net The dysfunction of these enzymes is linked to several human diseases, making the study of their activity crucial for diagnostics and therapeutic development. Researchers utilize sulfated aromatic compounds that, upon enzymatic cleavage, release a product that can be easily detected, often due to a change in color or fluorescence. researchgate.net
Significance of Sodium 2 Methoxy 5 Nitrophenyl Sulfate As a Research Tool
The significance of Sodium 2-methoxy-5-nitrophenyl sulfate (B86663) in a research context lies in its potential application as a chromogenic substrate for measuring sulfatase activity. scbt.com This function is inferred from its chemical structure, which is analogous to other well-known sulfatase substrates like p-nitrocatechol sulfate (pNCS) and p-nitrophenyl sulfate (pNPS). ontosight.airesearchgate.netontosight.ai
The underlying principle of its use in an enzyme assay is straightforward. The compound itself is stable, but in the presence of a sulfatase enzyme, the sulfate group is cleaved. This enzymatic hydrolysis releases the phenolate (B1203915) anion, 2-methoxy-5-nitrophenolate (the sodium salt is also known as 5-nitroguaiacol sodium salt), which is a chromophore. nbinno.comguidechem.com A chromophore is a part of a molecule responsible for its color; the released product has a distinct color (typically yellow under alkaline conditions) that can be measured using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of product formed, which in turn reflects the activity of the sulfatase enzyme in the sample.
This makes Sodium 2-methoxy-5-nitrophenyl sulfate a useful tool for several reasons:
Quantitative Analysis: It allows for the precise measurement of enzyme kinetics, such as determining the rate of the enzymatic reaction. researchgate.net
Specificity Studies: By modifying the aromatic ring with methoxy (B1213986) and nitro groups, the compound can be used to probe the substrate specificity of different sulfatases, helping to distinguish between various enzyme isoforms. ontosight.ai
High-Throughput Screening: The simplicity of the colorimetric assay makes it suitable for screening large numbers of potential enzyme inhibitors or activators in drug discovery programs.
Scope and Academic Research Objectives Pertaining to the Chemical Compound
Established Synthetic Routes and Reaction Mechanisms
Reaction of 2-methoxy-5-nitrophenol (B41512) with Sulfonating Agents
The conversion of 2-methoxy-5-nitrophenol to its corresponding sulfate ester is typically achieved by reacting the phenol (B47542) with a suitable sulfonating agent. Common sulfonating agents for phenols include sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex, and chlorosulfonic acid. mdpi.com
The reaction with chlorosulfonic acid involves the nucleophilic attack of the phenolic oxygen on the sulfur atom of chlorosulfonic acid, leading to the formation of an aryl chlorosulfate (B8482658) intermediate. This is followed by hydrolysis and neutralization with a base, such as sodium hydroxide, to yield the sodium salt of the aryl sulfate. A general representation of this reaction is the sulfation of p-nitrophenol, which proceeds through the reaction with sulfuric acid or chlorosulfonic acid, followed by neutralization. nih.gov
Alternatively, the use of a sulfur trioxide-pyridine complex offers a milder approach for sulfation. In this case, the phenol reacts with the complex, and subsequent workup with a sodium salt solution yields the desired this compound.
The synthesis of the precursor, 2-methoxy-5-nitrophenol, often starts from guaiacol (B22219) (2-methoxyphenol). A common route involves a three-step process: acylation, nitration, and hydrolysis. bloomtechz.com Guaiacol is first acylated, for instance with acetic anhydride, to protect the hydroxyl group. The resulting ester is then nitrated, typically with a mixture of nitric and acetic acid, to introduce a nitro group at the 5-position of the aromatic ring. bloomtechz.com Finally, the acetyl group is removed by hydrolysis under basic conditions to yield 2-methoxy-5-nitrophenol. bloomtechz.com
Control of Reaction Conditions and Yield Optimization
Optimizing the yield and purity of this compound requires careful control over reaction conditions. In the sulfation step, temperature, reaction time, and the stoichiometry of the reactants are critical parameters. For instance, when using chlorosulfonic acid, the reaction is often carried out at low temperatures to control its high reactivity and prevent side reactions.
In the synthesis of the 2-methoxy-5-nitrophenol precursor, the nitration step is particularly sensitive. The temperature and concentration of the nitrating agent must be precisely controlled to ensure selective nitration at the desired position and to minimize the formation of unwanted isomers. bloomtechz.com Economical synthesis of nitrophenols can be achieved by carefully controlling physical parameters such as the dilution of nitric acid, reaction time, and temperature. google.com
The final neutralization step to form the sodium salt also requires careful addition of the base to control the pH and ensure complete salt formation without causing degradation of the product.
Strategies for Purification and Isolation
Purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. Common purification techniques for aryl sulfates include recrystallization and chromatography. Due to the polar nature of the sulfate salt, it is often soluble in water, which can be exploited for purification. nih.gov
One method for the purification of aryl sulfonic acids and their salts involves forming a slurry of the impure solid in a limited amount of water. This process preferentially dissolves impurities into the aqueous phase, allowing for the recovery of the purified solid by filtration. google.com Column chromatography, such as ion-exchange chromatography, can also be employed for effective purification. tandfonline.com The purity of the final product is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). google.com
Synthesis of Structurally Related Sulfated Derivatives and Precursors
The synthesis of structurally related sulfated derivatives of 2-methoxy-5-nitrophenol allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These derivatives can be synthesized by applying similar synthetic strategies to appropriately substituted precursors. For example, various nitrophenyl sulfates, such as ortho- and meta-nitrophenyl sulfate, can be synthesized from their corresponding nitrophenols. researchgate.net
The synthesis of precursors for these derivatives often involves the nitration of substituted phenols. The regioselectivity of the nitration is influenced by the nature and position of the existing substituents on the aromatic ring. For instance, the synthesis of substituted methyl o-nitrophenyl sulfides involves the nucleophilic substitution of substituted o-nitrochlorobenzenes. nih.govresearchgate.net
Chemical Modifications and Functionalization for Research Applications
Chemical modifications and functionalization of this compound and related compounds can transform them into valuable tools for chemical biology and biomedical research. One area of application is in the development of probes for enzyme activity. For example, p-nitrophenyl sulfate is a well-known chromogenic substrate for sulfatase enzymes. nih.gov Upon enzymatic cleavage of the sulfate group, the released p-nitrophenol can be detected spectrophotometrically. ontosight.ai
A more advanced strategy involves the use of aryl sulfates in the design of self-immolative linkers for bioconjugation. In this approach, the aryl sulfate acts as a trigger. Once the sulfate group is removed by an enzyme, a cascade of reactions leads to the release of a tethered molecule, such as a drug or a reporter group. acs.orgsci-hub.se This "caged" compound strategy allows for the controlled release of active molecules in specific biological environments. The "Sulfur Fluorine Exchange (SuFEx)" chemistry is a notable method for creating such aryl sulfate-based linkers. acs.orgacs.org
Furthermore, the functionalization of nitrophenyl sulfates can be used to create probes for various biological applications. For instance, the development of bioluminescent probes for sulfatase activity has been explored, where the hydrolysis of a sulfated substrate triggers a light-emitting reaction. nih.gov These probes are valuable for in vitro screening and in vivo imaging.
Photochemical Properties and Light-Induced Reactions
The defining characteristic of this compound is its photosensitivity. Irradiation with ultraviolet (UV) light triggers a chemical transformation that results in the release of a proton, making it a valuable tool for inducing rapid pH jumps in experimental settings.
This compound is a well-established source of protons that are released following a flash of UV light. nih.gov The photolysis mechanism is understood to be analogous to that of other o-nitrobenzyl "caged" compounds, such as 1-(2-nitrophenyl)ethyl sulfate and P³-[1-(2-nitrophenyl)ethyl] ATP. researchgate.netnih.gov Upon absorption of a photon, the o-nitrobenzyl moiety undergoes an intramolecular rearrangement.
This process is believed to proceed through the formation of a transient, high-energy aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly undergoes further transformation. The reaction likely proceeds via the conjugated acid, which then quickly equilibrates to a cyclic intermediate. researchgate.net This cyclic intermediate subsequently dissociates, cleaving the sulfate group and releasing a proton (H⁺) into the surrounding medium. researchgate.netnih.gov The other product of this reaction is a nitroso-containing aromatic compound, specifically 2-methoxy-5-nitrosobenzaldehyde. The release of the strongly acidic sulfate ion ensures that there is minimal buffering of the photoreleased protons by the photoproducts.
The kinetics of proton release from caged compounds are crucial for their application in studying time-resolved processes. For this compound, direct electric measurements on bilayer lipid membranes (BLMs) have shown that the changes in membrane potential and capacitance caused by the light-driven proton release relax on a timescale of about one minute. nih.gov
| Parameter | Value | Condition |
|---|---|---|
| Proton Release Rate Constant | (1.58 ± 0.09) x 10⁷ s⁻¹ | Neutral pH |
| Aci-nitro Intermediate pKₐ | 3.69 ± 0.05 | - |
| Aci-nitro Intermediate Decay Rate | 18 ± 4 s⁻¹ | pH 7, buffered solution |
The efficiency and rate of proton release from this compound are dependent on both the characteristics of the light source and the chemical environment.
Illumination Parameters: The magnitude and the rate of photoreactivity are directly influenced by the intensity of the illumination; higher light intensity leads to a greater and faster response. nih.gov While the compound's primary absorption is in the UV range, photolysis can be achieved using wavelengths up to 405 nm, although with lower efficiency than at wavelengths closer to the absorption maximum (e.g., 330-350 nm). Using longer wavelengths can be advantageous in biological systems to reduce light scattering and potential phototoxicity.
Environmental Factors: The chemical environment plays a critical role in the net effect of proton release.
pH: The steady-state change in boundary potential across a lipid membrane due to proton release increases with the pH of the bulk solution. nih.gov
Buffer Concentration: The presence of buffers in the solution can suppress the observed change in pH. nih.govnih.gov An increase in the buffer concentration diminishes the change in potential caused by the photoreleased protons, as the buffer absorbs the released H⁺. nih.gov
| Factor | Effect | Observation |
|---|---|---|
| Light Intensity | Increased intensity enhances reaction rate and magnitude | Larger and faster changes in membrane boundary potential are observed. nih.gov |
| pH | Higher bulk pH leads to a greater effect | The change in membrane boundary potential due to protons increases with pH. nih.gov |
| Buffer Concentration | Increased concentration suppresses the net pH change | The change in membrane boundary potential is reduced in higher buffer concentrations. nih.gov |
Hydrolytic Stability and Degradation Pathways in Model Systems
Apart from its photochemical reactivity, the stability of this compound in aqueous environments is a key consideration. The hydrolysis of aryl sulfate esters, including nitrophenyl sulfates, has been studied to understand their stability. In the absence of light, the compound can undergo hydrolysis, though typically at a much slower rate than photolysis.
The hydrolysis of related compounds like p-nitrophenyl sulfate is known to be influenced by pH and can be catalyzed by enzymes. nih.gov The reaction generally involves the cleavage of the sulfur-oxygen (S-O) bond. The stability of the sulfate ester linkage is significant; for instance, the hydrolysis of L-Tyrosine O-sulfate is optimal at acidic pH (5.3-5.5). nih.gov For diaryl sulfate diesters, alkaline hydrolysis has been shown to proceed through S-O bond fission. Given its structure, the degradation of this compound in aqueous model systems would likely proceed via a similar hydrolytic cleavage of the sulfate group from the phenyl ring, yielding 2-methoxy-5-nitrophenol and sulfuric acid. The rate of this hydrolysis would be dependent on factors such as temperature and pH.
General Chemical Reactivity and Potential Reaction Pathways
The general chemical reactivity of this compound is largely defined by its functional groups: the nitrophenyl ring, the methoxy (B1213986) group, and the sulfate ester. Information on its reactivity, aside from photolysis and hydrolysis, is limited in the available literature. However, insights can be gained from its synthesis.
The parent compound, 2-methoxy-5-nitrophenol, is synthesized from guaiacol (2-methoxyphenol). The synthesis involves key reactions such as acylation followed by a nitration reaction, which introduces the nitro group (-NO₂) to the aromatic ring, typically at the 5-position. The final step is often a hydrolysis reaction to yield the phenol. The formation of the sodium salt is then achieved by treatment with a sodium base. This synthesis pathway highlights the reactivity of the aromatic ring towards electrophilic substitution (nitration) and the manipulation of the phenolic hydroxyl group. These reactive sites suggest that this compound could potentially undergo other electrophilic aromatic substitution reactions or reactions involving the sulfate group as a leaving group, although such pathways are not its primary application.
Interactions with Biological and Mimetic Membranes
The interaction of this compound (MNPS) with membranes is of particular interest for its application in biological studies. Research using bilayer lipid membranes (BLMs) as a model system has shown that MNPS anions can bond to a lipid membrane. nih.gov
The addition of MNPS to an aqueous solution on one side of a BLM leads to the adsorption of the MNPS anions onto the membrane surface. nih.gov This adsorption creates a boundary potential difference across the membrane, with the sign indicating the accumulation of negative charge on the surface. nih.gov
Upon illumination with UV light, the photolysis of the adsorbed MNPS molecules releases protons directly at the membrane-water interface. nih.gov This localized proton release causes a reversible change in the boundary potential difference (Δϕb) and the electrical capacitance of the membrane. nih.gov The total change in the boundary potential is a sum of two opposing effects: the negative potential from the adsorption of MNPS anions and the positive potential from the binding of the newly released protons to the membrane surface. The rate-limiting step for the dissipation of this localized proton gradient is the change in proton concentration within the unstirred water layer adjacent to the BLM. This indicates that the protons released from MNPS remain in equilibrium between the BLM surface and this adjacent water layer before diffusing into the bulk solution.
Adsorption and Surface Phenomena on Lipid Bilayers
This compound (MNPS) has been shown to interact with and adsorb to the surface of bilayer lipid membranes (BLMs). nih.govnih.govmdpi.com This interaction is a key aspect of its influence on membrane properties. When introduced into an aqueous solution on one side of a BLM, MNPS anions adsorb onto the membrane surface. mdpi.com This adsorption process is detectable through electrical measurements, which reveal changes in the membrane's electrostatic landscape. nih.govmdpi.com
The adsorption of MNPS is a precursor to its more complex effects on the membrane, particularly when subjected to photoactivation. nih.govmdpi.com A theoretical model has been developed to describe the process, which includes the adsorption and exchange of MNPS molecules between the membrane and the surrounding solution. nih.govmdpi.com The binding of MNPS to the lipid membrane is a critical step that allows for subsequent light-induced phenomena to occur at the membrane-water interface. nih.govmdpi.com Research has demonstrated that MNPS can bond to the lipid membrane, and this binding is fundamental to the observed changes in the membrane's physical properties under illumination. nih.govmdpi.com
The following table summarizes the key phenomena related to the adsorption of MNPS on lipid bilayers.
| Phenomenon | Description | Primary Consequence | References |
| Anion Adsorption | MNPS anions from the aqueous solution bind to the surface of the lipid bilayer. | Creation of a boundary potential difference across the membrane. | nih.govmdpi.com |
| Molecular Exchange | A dynamic process involving the movement of MNPS molecules between the bulk solution and the membrane surface. | Establishes an equilibrium that influences the concentration of adsorbed molecules. | nih.govmdpi.com |
| Surface Bonding | MNPS forms a bond with the lipid membrane. | Enables subsequent photo-induced changes to the membrane's electrical properties. | nih.govmdpi.com |
Modulation of Membrane Electrostatics and Potential
The adsorption of this compound at the membrane-water interface significantly modulates the electrostatic properties of the lipid bilayer. nih.gov The primary observed effect is a change in the boundary potential difference (Δϕb) across the membrane. nih.govmdpi.com This alteration is a composite effect, resulting from two opposing phenomena: the adsorption of the negatively charged MNPS anions and the release of protons (H+) at the membrane surface following photoactivation by UV light. nih.govnih.govmdpi.com
Upon addition to the solution, the adsorption of MNPS anions alone creates a boundary potential difference, with the sign corresponding to the negative charge of the anion. mdpi.com However, when the membrane with adsorbed MNPS is illuminated, the compound undergoes photolysis, releasing protons directly at the interface. nih.govnih.govmdpi.com This localized increase in proton concentration has an opposing effect on the boundary potential. nih.gov Consequently, the total measured change in the boundary potential is the sum of these two competing effects. nih.govnih.gov
The magnitude of these electrostatic changes is dependent on several environmental factors. For instance, the steady-state change in the boundary potential caused by the released protons is influenced by the pH of the solution and the concentration of the buffer. nih.govnih.govmdpi.com An increase in the buffer concentration can suppress the potential change, while the effect varies with the solution's pH. nih.govmdpi.com Furthermore, the intensity of the UV illumination directly impacts the extent of the reversible changes in both the boundary potential and the membrane's electrical capacitance. mdpi.com
Experimental findings on the modulation of membrane potential by MNPS are detailed in the table below.
| Parameter | Observation | Influencing Factors | References |
| Boundary Potential (Δϕb) | Changes are the sum of opposing effects from MNPS anion adsorption and photo-induced proton release. | Light intensity, pH, buffer concentration. | nih.govnih.govmdpi.com |
| Electrical Capacitance | Undergoes reversible changes upon illumination of the membrane with adsorbed MNPS. | Light intensity. | nih.govmdpi.com |
| Proton Release Effect | The change in Δϕb due to protons decreases with higher buffer concentration and increases with higher pH. | Buffer concentration, pH. | nih.govnih.gov |
These studies utilize methods like intramembrane field compensation (IFC) to detect the adsorption of molecules and the resulting changes in electrostatic potentials, providing a detailed understanding of how MNPS interacts with and modifies the electrical environment of lipid membranes. nih.gov
Advanced Analytical Characterization Techniques for Sodium 2 Methoxy 5 Nitrophenyl Sulfate
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of Sodium 2-methoxy-5-nitrophenyl sulfate (B86663), offering detailed insights into its molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Sodium 2-methoxy-5-nitrophenyl sulfate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For the aromatic ring of the title compound, a distinct splitting pattern is expected due to the substitution. The proton ortho to the methoxy (B1213986) group is expected to appear at a different chemical shift than the protons adjacent to the nitro and sulfate groups.
Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 7.5 - 8.5 | Multiplet | Aromatic protons, deshielded by nitro and sulfate groups. |
| ¹H | 3.8 - 4.0 | Singlet | Methoxy group (-OCH₃) protons. |
| ¹³C | 155 - 165 | Singlet | Aromatic C-O (sulfate). |
| ¹³C | 145 - 155 | Singlet | Aromatic C-O (methoxy). |
| ¹³C | 140 - 150 | Singlet | Aromatic C-NO₂. |
| ¹³C | 110 - 130 | Singlet | Other aromatic C-H carbons. |
| ¹³C | 55 - 65 | Singlet | Methoxy carbon (-OCH₃). |
Note: These are predicted values based on structural analysis and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying compounds with chromophores. The nitrophenyl group in this compound acts as a strong chromophore.
The conjugated system, involving the benzene (B151609) ring, the nitro group, and the oxygen atoms, gives rise to characteristic absorption bands in the UV-Vis region. Typically, aromatic nitro compounds exhibit strong absorptions corresponding to π → π* transitions of the aromatic system and weaker n → π* transitions associated with the nitro group. The position and intensity of the absorption maximum (λmax) are sensitive to the solvent and the substitution pattern on the aromatic ring. This technique is fundamental for quantitative analysis and for photochemical studies, such as investigating the compound's degradation or reaction kinetics under UV irradiation.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The presence of the sulfate group (SO₃) is typically confirmed by strong, characteristic stretching vibrations. The nitro group (NO₂) gives rise to two distinct stretching bands: an asymmetric stretch and a symmetric stretch. Other key vibrations include those from the C-O-C ether linkage, aromatic C=C bonds, and aromatic C-H bonds. Analysis of related compounds like sodium sulfate and 2-methoxy-5-nitrophenol (B41512) helps in assigning these bands. spectroscopyonline.comnist.govchemicalbook.com
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~3100 | Aromatic C-H | Stretch |
| ~1600 & ~1480 | Aromatic C=C | Stretch |
| ~1520 | Nitro (NO₂) | Asymmetric Stretch |
| ~1350 | Nitro (NO₂) | Symmetric Stretch |
| ~1250 | Aryl Sulfate (S-O) | Asymmetric Stretch |
| ~1220 | Aryl Ether (C-O) | Asymmetric Stretch |
| ~1050 | Aryl Ether (C-O) | Symmetric Stretch |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₇H₆NNaO₇S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula with high accuracy.
The calculated molecular weight of the compound is approximately 283.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as its constituent ions. In negative ion mode, the molecular ion peak for the anion [C₇H₆NO₇S]⁻ would be expected at an m/z corresponding to its exact mass.
Fragment analysis (MS/MS) provides further structural information. Common fragmentation pathways for aryl sulfates involve the cleavage of the C-O or S-O bonds. A characteristic fragmentation would be the loss of a sulfur trioxide (SO₃) molecule (approx. 80 Da), leading to the formation of a 2-methoxy-5-nitrophenoxide anion.
Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆NNaO₇S |
| Molecular Weight | ~283.18 g/mol |
| Exact Mass (Anion) | 247.9814 g/mol |
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. A reverse-phase (RP) HPLC method is typically suitable for this type of polar, aromatic compound. sielc.com
Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. A common approach utilizes a C18 or a specialized reverse-phase column. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure consistent ionization of the analyte and achieve optimal separation. sielc.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) sielc.com |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com |
| Detection | UV Spectroscopy |
| Mode | Isocratic or Gradient |
This method can be validated for linearity, accuracy, precision, and robustness to ensure reliable quantitative analysis and impurity profiling.
Gas Chromatography (GC) for Residual Analysis
Gas chromatography (GC) is a cornerstone technique for the analysis of residual solvents in pharmaceutical substances. nih.govrroij.com The presence of organic volatile impurities, even in trace amounts, can impact the quality, stability, and safety of the final product. shimadzu.com Headspace GC coupled with a Flame Ionization Detector (FID) is a particularly powerful configuration for this purpose, offering high sensitivity and specificity for a wide range of volatile organic compounds. ptfarm.pl
The analytical procedure generally involves dissolving a precisely weighed amount of the this compound sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP). An aliquot of this solution is then transferred to a headspace vial, which is heated to a specific temperature to allow the volatile residual solvents to partition into the gas phase. A sample of the headspace gas is then automatically injected into the GC system for separation and detection.
The separation of individual solvents is typically achieved on a capillary column with a stationary phase of intermediate polarity, such as 6% cyanopropylphenyl / 94% dimethylpolysiloxane, which provides good resolution for a broad range of common synthesis and purification solvents. shimadzu.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of solvents based on their boiling points and interaction with the stationary phase. The FID then detects the eluted compounds, generating a signal proportional to the amount of carbon atoms in the analyte.
For the identification and quantification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.govthermofisher.com The mass spectrometer provides detailed information about the mass-to-charge ratio of the fragmented ions, allowing for the confident identification of the chemical structure of the impurities. nih.govchromforum.org
While specific GC methods for the analysis of residual solvents in "this compound" are not detailed in publicly available literature, a general method can be proposed based on established practices for similar pharmaceutical compounds. The following table outlines typical parameters for a headspace GC-FID method.
Table 1: Illustrative Headspace GC-FID Parameters for Residual Solvent Analysis
| Parameter | Value |
| Headspace Sampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Transfer Line Temp | 110 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector (FID) | |
| Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
The validation of such a method would involve demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) for a range of potential residual solvents, in accordance with regulatory guidelines.
Electrochemical and Interfacial Measurement Techniques
Electrochemical and interfacial measurement techniques are invaluable for understanding the interaction of ions like the 2-methoxy-5-nitrophenyl sulfate anion with biological membranes. These methods provide insights into how the ion partitions into the lipid bilayer, alters the membrane's electrical properties, and traverses the membrane barrier.
Intramembrane Field Compensation (IFC) is a sophisticated technique used to measure the translocation of charged molecules across a lipid bilayer and to determine the resulting changes in the membrane's internal electric field. researchgate.net The principle of IFC lies in applying an external voltage to compensate for the electric field generated by the adsorption and translocation of ions, thereby maintaining a zero net intramembrane field. nih.gov
In a typical IFC experiment, a planar lipid bilayer is formed, separating two aqueous compartments. "this compound" would be introduced into one compartment. The adsorption of the 2-methoxy-5-nitrophenyl sulfate anion to the membrane surface and its subsequent translocation into the hydrophobic core creates a dipole potential, altering the internal electric field of the membrane. This change in the electric field can be detected by measuring the second harmonic of the capacitive current in response to an applied sinusoidal voltage. nih.gov By applying a DC voltage that nullifies this second harmonic, the experimenter can determine the change in the boundary potential induced by the ion.
While no specific IFC studies on "this compound" are available, studies on other lipophilic ions have demonstrated the power of this technique. For instance, the translocation of tetraphenylphosphonium (B101447) (TPP+), a lipophilic cation, has been extensively studied. nih.gov The data from such studies can be used to model the kinetics of ion transport and determine the rate constants for adsorption, desorption, and translocation.
The adsorption of ions to a lipid membrane and their partitioning into the bilayer can significantly alter the membrane's capacitance and boundary potentials. yaleearlab.org Membrane capacitance is a measure of the membrane's ability to store electrical charge and is inversely proportional to its thickness. mdpi.com The boundary potential is the electrical potential difference between the membrane interior and the bulk aqueous solution. nih.gov
When a lipophilic ion like the 2-methoxy-5-nitrophenyl sulfate anion adsorbs to the membrane surface, it changes the charge density at the interface, thereby altering the boundary potential. If the ion penetrates the hydrophobic core of the membrane, it can also change the effective thickness of the bilayer, leading to a change in membrane capacitance. mdpi.com
These changes can be measured using techniques such as AC-capacitance measurements or by analyzing the capacitive currents in response to voltage steps. By measuring the change in capacitance as a function of the concentration of the added ion, one can determine the partition coefficient of the ion between the aqueous phase and the membrane. researchgate.net
The following table presents hypothetical data illustrating how membrane capacitance might change upon the addition of a lipophilic anion.
Table 2: Hypothetical Change in Membrane Capacitance with Increasing Concentration of a Lipophilic Anion
| Anion Concentration (µM) | Change in Specific Capacitance (µF/cm²) |
| 0 | 0.00 |
| 10 | 0.05 |
| 20 | 0.12 |
| 50 | 0.28 |
| 100 | 0.55 |
This data could be used to calculate the binding isotherm and determine the affinity of the ion for the membrane.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides a powerful lens through which to gain a molecular-level understanding of the behavior of "this compound". tandfonline.comresearchgate.netnih.gov Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations can offer profound insights into its structure, dynamics, and interactions with its environment, particularly its transport across biological membranes. acs.orgrsc.org
MD simulations can be employed to model the 2-methoxy-5-nitrophenyl sulfate anion in a simulated lipid bilayer environment. By solving Newton's equations of motion for all atoms in the system, these simulations can track the trajectory of the ion as it approaches, partitions into, and permeates the membrane. From these simulations, one can calculate the potential of mean force (PMF), which represents the free energy profile of the ion as a function of its position across the membrane. The PMF provides a quantitative measure of the energy barriers that the ion must overcome to cross the membrane. mdpi.comresearchgate.netmdpi.com
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of the 2-methoxy-5-nitrophenyl sulfate anion. researchgate.net These calculations can provide information about the charge distribution, molecular orbitals, and reactivity of the molecule. mdpi.comrsc.orgmdpi.comchemrxiv.org This information is crucial for understanding the nature of the interactions between the ion and the lipid molecules of the membrane, as well as any potential chemical transformations it might undergo.
While specific computational studies on "this compound" are not found in the literature, computational studies on related nitrophenol derivatives have provided valuable insights into their properties and interactions. The following table summarizes the types of data that can be obtained from computational studies and their significance.
Table 3: Insights from Computational Chemistry Approaches
| Computational Method | Observable | Significance |
| Molecular Dynamics (MD) | Potential of Mean Force (PMF) | Determines the free energy barrier for membrane translocation. |
| Partition Coefficient | Quantifies the preference of the ion for the membrane vs. aqueous phase. | |
| Diffusion Coefficient | Characterizes the mobility of the ion within the membrane. | |
| Quantum Mechanics (DFT) | Partial Atomic Charges | Reveals the charge distribution and potential for electrostatic interactions. |
| Molecular Orbitals (HOMO/LUMO) | Provides insight into the molecule's reactivity and electronic transitions. | |
| Solvation Free Energy | Predicts the solubility of the ion in different environments. |
By combining these computational approaches, a detailed, multi-scale model of the behavior of "this compound" at the membrane interface can be constructed, providing a theoretical framework for interpreting experimental results and for predicting its biological activity.
Applications in Fundamental Scientific Research
Elucidating Proton Transport and Dynamics at Model Membrane Interfaces
The interface between a biological membrane and the surrounding aqueous environment is a critical region for many cellular processes, including energy conversion. acs.org MNPS has been instrumental in studying the lateral transport and release of protons at this interface. nih.govacs.org Researchers have used MNPS to generate a rapid, localized concentration of protons at the surface of a bilayer lipid membrane (BLM), a simplified model of a cell membrane. nih.govacs.org
By measuring the resulting electrical signals, such as changes in the open-circuit potential, scientists can study the kinetics of proton binding to the membrane surface. acs.org These experiments, supported by theoretical models, help to describe the movement of MNPS molecules and protons between the bulk solution and the membrane surface. nih.gov This research is crucial for understanding how protons move along membrane surfaces, a key step in cellular bioenergetics. nih.govacs.org
Probing Membrane Electrostatics and Physical Chemistry of Bilayer Lipid Membranes
The surface of a lipid bilayer membrane carries an electrical charge, which creates an electrostatic potential that influences the behavior of ions and proteins near the membrane. MNPS provides a method to directly probe these electrostatic properties. By releasing protons from MNPS at the membrane surface, researchers can induce changes in the local electrostatic potential. nih.gov
Experimental findings have shown that the binding of these photoreleased protons to the lipid molecules at the membrane-water interface causes a measurable change in the open-circuit potential of the bilayer lipid membrane. nih.govacs.org The magnitude of this change is dependent on the concentration of buffer in the surrounding solution; higher buffer concentrations suppress the change in potential. acs.org These studies provide valuable data on the electrostatic environment at the membrane surface and the fundamental physical chemistry of lipid bilayers. nih.gov
Development of Optically Controlled Proton Sources in Chemical Systems
The ability of MNPS to release protons on command using a light trigger makes it an excellent tool for creating optically controlled proton sources. nih.gov This allows for the precise initiation of acid-catalyzed reactions in various chemical systems. The irreversible nature of the photolysis of "caged protons" like MNPS ensures a net acidification of the solution, enabling the study of processes that are triggered by a decrease in pH. researchgate.netresearchgate.net This contrasts with other photochromic compounds that may only cause reversible changes in acidity. researchgate.net The development of such tools provides a means to control chemical processes with high spatial and temporal resolution, which is valuable in a wide range of chemical and biological research. researchgate.netresearchgate.net
Use in Time-Resolved pH Jump Experiments for Enzyme Kinetic Mechanisms
Understanding the mechanism of enzyme action often requires studying the individual steps of the catalytic cycle, many of which are pH-dependent and occur on very rapid timescales. nih.gov Time-resolved pH jump experiments, facilitated by caged protons, are a powerful technique for this purpose. A rapid change in pH can be used to switch an enzyme from an inactive to an active state, allowing the subsequent reaction to be monitored in real-time. nih.gov
Compounds similar to MNPS, such as 1-(2-nitrophenyl)ethyl sulfate (B86663), have been thoroughly characterized to understand the kinetics of proton release, which can occur on the nanosecond to microsecond timescale. researchgate.netresearchgate.net This rapid proton release is essential for studying fast enzymatic processes. researchgate.net For example, the technique has been used to investigate the acid-induced conformational changes in proteins like metmyoglobin and to activate enzymes that have a significant pH-dependent activity profile, providing detailed insights into their kinetic mechanisms. researchgate.netnih.gov
| Compound | Intermediate | Proton Release Rate (at neutral pH) | Intermediate pKa | Reference |
|---|---|---|---|---|
| 1-(2-nitrophenyl)ethyl sulfate | Nitronic acid | (1.58 ± 0.09) x 107 s-1 | 3.69 ± 0.05 | researchgate.net |
Potential in Materials Science and Analytical Sensing Tool Development
While direct applications of Sodium 2-methoxy-5-nitrophenyl sulfate in materials science are not yet widely documented, its function as a photoacid generator (PAG) points to significant potential in this area. nih.gov Photoacid generators are used to initiate chemical reactions with light, a technology that is central to fields like microfabrication and the creation of stimuli-responsive materials. nih.govnih.gov
The light-induced pH drop caused by caged protons can be harnessed to trigger changes in material properties. For instance, this principle is used to control the formation of hydrogels. nih.govnih.gov A localized decrease in pH can catalyze the self-assembly of molecules into a gel network, allowing for the creation of precisely patterned materials using light. nih.govnih.gov This approach has potential applications in tissue engineering and controlled-release systems. nih.govmdpi.com Similarly, stimuli-responsive materials can be designed to change their properties, such as charge or polarity, in response to a light-induced pH change, enabling the development of "smart" materials. nih.govmanchester.ac.uk
Biochemical Transformations and Environmental Fate of Sulfated Organic Compounds
Microbial Degradation Pathways of Related Sulfated Xenobiotics
The microbial breakdown of xenobiotic compounds containing sulfate (B86663) esters is a critical process in their environmental fate. While specific pathways for Sodium 2-methoxy-5-nitrophenyl sulfate are not extensively detailed in scientific literature, the degradation of structurally related compounds, particularly nitrophenols and other sulfated aromatics, provides significant insights. Microorganisms have evolved diverse enzymatic strategies to cleave sulfate esters, often to utilize the sulfur for growth, and to degrade the remaining aromatic structure.
A key mechanism involves arylsulfatase enzymes, which catalyze the hydrolysis of sulfate esters from aromatic rings. This desulfation step is crucial as it typically precedes the degradation of the aromatic core. Once the sulfate group is removed from a compound like a nitrophenyl sulfate, the resulting nitrophenol becomes available for further microbial attack.
For instance, the biodegradation of p-nitrophenol (PNP), the desulfated analogue of a nitrophenyl sulfate, has been extensively studied. Bacteria such as Pseudomonas, Moraxella, and Arthrobacter species are known to degrade PNP through distinct pathways nih.goviwaponline.com.
Two primary pathways for PNP degradation have been identified frontiersin.org:
The Hydroquinone (B1673460) Pathway: This is a common route where a monooxygenase enzyme first removes the nitro group (-NO2) from PNP, leading to the formation of hydroquinone. The hydroquinone ring is then cleaved by a dioxygenase, leading to intermediates like γ-hydroxymuconic semialdehyde and ultimately maleylacetate, which enters central metabolic pathways frontiersin.org.
The Hydroxyquinol Pathway (Benzenetriol Pathway): In this pathway, a different monooxygenase hydroxylates the aromatic ring first, producing 4-nitrocatechol. The nitro group is subsequently released as nitrite. The resulting intermediate, 1,2,4-benzenetriol, undergoes ring fission to form maleylacetic acid, which is then metabolized via the beta-ketoadipate pathway nih.govfrontiersin.org.
The presence of a methoxy (B1213986) group (-OCH3), as in this compound, introduces another target for microbial enzymes. O-demethylation is a common microbial reaction. For example, strains of Rhodococcus have been shown to degrade methoxylated polychlorinated biphenyls researchgate.net. In the context of the target compound, microbes could potentially demethylate the aromatic ring, converting the methoxy group to a hydroxyl group, thereby forming a catechol-like structure that is susceptible to ring cleavage.
Furthermore, sulfated antibiotics like sulfamethoxazole (B1682508) are also subject to microbial degradation, indicating that microbes possess pathways to transform complex sulfonated aromatic compounds eeer.orgnih.gov. The initial steps often involve hydroxylation, cleavage of the S-N bond, or other transformations that lead to less complex, more biodegradable intermediates eeer.org.
The table below summarizes key microbial genera and the degradation pathways for related xenobiotic compounds.
| Microbial Genus | Related Compound | Key Intermediate(s) | Degradation Pathway |
| Arthrobacter sp. | p-Nitrophenol | 1,2,4-Benzenetriol | Benzenetriol Pathway nih.gov |
| Pseudomonas spp. | p-Nitrophenol | Hydroquinone | Hydroquinone Pathway frontiersin.org |
| Moraxella spp. | p-Nitrophenol | Hydroquinone | Hydroquinone Pathway iwaponline.com |
| Rhodococcus sp. | Methoxy Polychlorinated Biphenyls | Hydroxylated Biphenyls | O-demethylation, Ring Cleavage researchgate.net |
| Acinetobacter sp. | Sulfamethoxazole | Aniline, Sulfanilamide | Multiple transformations eeer.org |
Abiotic Environmental Degradation Processes (e.g., Hydrolysis, Photodegradation)
In addition to microbial action, abiotic processes play a significant role in the transformation of sulfated organic compounds in the environment. Hydrolysis and photodegradation are two of the most important abiotic pathways that can lead to the breakdown of compounds like this compound.
Hydrolysis: The sulfate ester bond (C-O-S) in aromatic sulfates is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. The rate and mechanism of this reaction are influenced by factors such as pH and temperature. The hydrolysis of nitrophenyl sulfates, particularly p-nitrophenyl sulfate (p-NPS), has been studied as a model for sulfuryl transfer reactions lu.se.
Research shows that the hydrolysis of p-NPS can proceed through different mechanisms depending on the pH. In neutral to alkaline conditions, a dissociative mechanism is often observed, while under acidic conditions, an associative mechanism involving a nucleophilic attack by water on the sulfur atom can occur rsc.orgacs.org. The presence of the electron-withdrawing nitro group on the phenyl ring generally makes the aryloxide a good leaving group, facilitating the cleavage of the S–O bond rsc.org. The ultimate products of this hydrolysis are the corresponding phenol (B47542) (e.g., 2-methoxy-5-nitrophenol) and inorganic sulfate. The rate of hydrolysis can be slow under typical environmental conditions but can be significant over longer timescales.
Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds containing nitro groups, such as nitrophenols, are known to be photoreactive waterquality.gov.au.
The photodegradation of 4-nitrophenol (B140041) (4-NP), a closely related structure, has been shown to proceed via first-order kinetics researchgate.net. The process can be direct, where the molecule itself absorbs light, or indirect, sensitized by other substances in the water like dissolved organic matter. Photocatalysis, often employing semiconductors like titanium dioxide (TiO2) or other catalysts, can significantly enhance the degradation rate of nitrophenols under UV or even simulated sunlight researchgate.netfrontiersin.orgaip.org. These processes generate highly reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation, ring opening, and eventual mineralization to CO2, water, and inorganic ions frontiersin.orgtandfonline.com. The degradation efficiency can be influenced by the initial concentration of the pollutant, the catalyst dosage, and the pH of the water researchgate.netaip.org.
The table below summarizes the key abiotic degradation processes for related compounds.
| Process | Related Compound | Key Factors | Products |
| Hydrolysis | p-Nitrophenyl sulfate | pH, Temperature | p-Nitrophenol, Sulfate rsc.orgacs.org |
| Photodegradation | 4-Nitrophenol | UV light, pH, Initial concentration | Intermediate compounds, CO2, H2O researchgate.netfrontiersin.org |
| Photocatalysis | 4-Nitrophenol | Catalyst (e.g., TiO2, AgCl), Light | Intermediate compounds, CO2, H2O researchgate.netaip.org |
Environmental Occurrence and Persistence Considerations
The presence and persistence of sulfated xenobiotics and their degradation products in the environment are governed by their sources, chemical properties, and susceptibility to degradation processes.
Environmental Occurrence: Compounds structurally related to this compound, such as nitrophenols, enter the environment primarily from anthropogenic sources. These include industrial effluents from the manufacturing of dyes, pesticides, pharmaceuticals, and explosives waterquality.gov.aujebas.org. They can also be formed in the atmosphere through photochemical reactions of aromatic compounds with nitrogen oxides from vehicle exhaust cdc.govnih.gov. Furthermore, 4-nitrophenol is a known degradation product of certain organophosphate pesticides like methyl parathion, which can lead to its release into agricultural soils and runoff waterquality.gov.aucdc.gov. While specific monitoring data for this compound is scarce, the detection of its potential precursors and degradation products like nitrophenols in water, soil, and air suggests potential pathways for its introduction into various environmental compartments nih.gov. Organosulfates, as a class, are recognized as components of secondary organic aerosols in the atmosphere, formed from the oxidation of volatile organic compounds in the presence of acidic sulfate copernicus.org.
Persistence: The persistence of a chemical is its ability to resist degradation. The nitro group on an aromatic ring generally increases a compound's recalcitrance to microbial breakdown jebas.orgresearchgate.net. Studies have indicated that nitrophenols are more resistant to biodegradation than other, non-nitrated phenols waterquality.gov.au. This resistance can lead to their persistence in soil and aquatic environments, posing a long-term contamination risk jebas.org.
The table below outlines the key considerations for the environmental occurrence and persistence of related compounds.
| Consideration | Related Compound Class | Key Points |
| Sources | Nitrophenols | Industrial effluents (dyes, pesticides), atmospheric formation, pesticide degradation waterquality.gov.aujebas.org. |
| Environmental Compartments | Nitrophenols | Detected in air, water, and soil nih.gov. |
| Biodegradation Resistance | Nitrophenols | The nitro group makes them recalcitrant and more persistent than other phenols waterquality.gov.aujebas.org. |
| Abiotic Degradation | Aromatic Sulfates / Nitrophenols | Subject to slow hydrolysis and photolysis; rates are highly dependent on environmental conditions rsc.orgfrontiersin.org. |
| Overall Persistence | Sulfated Organics | Can be persistent, but susceptibility to degradation is influenced by both the aromatic structure and the presence of sulfate-reducing or sulfatase-producing microbes researchgate.netnih.gov. |
Emerging Research Directions and Future Prospects
Design and Synthesis of Advanced Analogues for Enhanced Specificity
The development of analogues of a lead compound is a cornerstone of medicinal chemistry and materials science, aimed at refining properties such as specificity, reactivity, and stability. While the synthesis of a wide array of advanced analogues specifically for Sodium 2-methoxy-5-nitrophenyl sulfate (B86663) is not yet extensively documented, the principles for their design can be inferred from the synthesis of related substituted aryl sulfates.
The synthesis of substituted aryl sulfones, for instance, provides a template for creating structural diversity. thieme.de Methodologies such as the palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides offer a versatile route to a range of sulfone derivatives. organic-chemistry.org Similarly, copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts can produce a variety of alkylaryl and diaryl sulfones under mild conditions. organic-chemistry.org These synthetic strategies could be adapted to introduce a range of functional groups onto the aromatic ring of 2-methoxy-5-nitrophenyl sulfate, thereby modulating its electronic and steric properties.
Furthermore, the synthesis of other substituted nitrophenyl sulfates, such as meta-nitrophenyl sulfate and ortho-nitrophenyl sulfate, demonstrates the feasibility of creating isomeric analogues. researchgate.net The choice of sulfating agent, such as a sulfur trioxide pyridine complex or chlorosulfuric acid, and the optimization of reaction conditions are critical for achieving regioselectivity in the sulfation of phenolic precursors. mdpi.com The synthesis of masked aryl sulfinates, which can be later converted to a variety of sulfonyl-containing functional groups, presents another sophisticated strategy for generating diverse analogues. acs.org
Future research in this area would likely focus on creating a library of analogues of Sodium 2-methoxy-5-nitrophenyl sulfate with systematic variations in the substitution pattern on the phenyl ring. This could involve the introduction of different electron-donating or electron-withdrawing groups, or the variation of the position of the methoxy (B1213986) and nitro substituents. Such a library would be invaluable for structure-activity relationship studies, aiming to enhance the specificity of the compound for particular applications, such as targeted photoactivated release or specific enzymatic interactions.
Integration with Advanced Imaging and Spectroscopic Techniques
A significant area of emerging research for this compound is its application as a photoactivated or "caged" compound. In a notable study, this compound was used to investigate the lateral transport and release of protons at the water-membrane interface of a bilayer lipid membrane (BLM). This process is fundamental to cellular bioenergetics.
This application highlights the potential for integrating this compound with advanced spectroscopic and imaging techniques. For instance, its photoactivatable nature could be harnessed in conjunction with fluorescence microscopy to visualize proton gradients in real-time within cellular or artificial systems. The development of light-responsive magnetic resonance imaging (MRI) contrast agents is an active area of research, and it is conceivable that analogues of this compound could be designed to function as stimuli-responsive probes for CEST-MRI (Chemical Exchange Saturation Transfer MRI), allowing for the non-invasive imaging of photoactivated drug release or pH changes in vivo. nih.gov
Further research could explore the use of this compound in time-resolved infrared spectroscopy to monitor structural changes in biomolecules, such as peptides, induced by a rapid, photo-initiated pH jump. researchgate.net The ability to precisely control the release of protons both spatially and temporally makes this compound a valuable tool for studying dynamic biological processes, with potential applications in advanced imaging modalities like proton transmission imaging. nih.govresearchgate.net
Computational Chemistry and Molecular Dynamics Simulations
While specific computational studies on this compound are not yet prevalent in the literature, the theoretical analysis of related compounds, such as p-nitrophenyl sulfate, provides a strong foundation for future computational investigations. Density functional theory (DFT) has been employed to generate free energy surfaces for the hydrolysis of p-nitrophenyl sulfate, a model system for sulfuryl transfer reactions. lu.seacs.org
These computational studies have elucidated the transition states and activation barriers for hydrolysis, providing insights into the reaction mechanism. acs.org By applying similar computational methods to this compound, researchers could predict its reactivity, stability, and spectroscopic properties. For example, DFT calculations could be used to model the photoactivation process, identifying the electronic excited states involved and the mechanism of proton release.
Molecular dynamics (MD) simulations could be employed to study the interaction of this compound with biological membranes, complementing experimental studies. MD simulations could provide an atomistic view of the adsorption of the molecule to the membrane surface and the subsequent diffusion of the released protons. This could help in understanding the factors that govern the efficiency of proton release and its effect on the membrane structure and dynamics.
Furthermore, computational approaches can aid in the design of advanced analogues with tailored properties. By calculating key molecular descriptors, such as electrostatic potential and molecular orbitals, it is possible to screen virtual libraries of analogues for desired characteristics, such as enhanced photo-lability or specific binding to a target molecule. The combination of computational and experimental approaches will be crucial for accelerating the development and application of this compound and its derivatives.
Broader Applications in Synthetic Chemistry and Catalysis
In addition to its role as a photoactivated proton source, the chemical structure of this compound suggests its potential for broader applications in synthetic chemistry and catalysis, particularly by analogy to the well-established chemistry of p-nitrophenyl sulfate (pNPS).
One of the most significant applications of pNPS is as a sulfate donor in enzymatic sulfation reactions. researchgate.netmdpi.com PAPS-independent aryl sulfotransferases, found in bacteria, can utilize pNPS to transfer a sulfate group to a wide range of acceptor molecules, including flavonoids and phenolic acids. mdpi.com This biocatalytic approach is advantageous due to its mild reaction conditions and high regioselectivity. Given its structural similarity, this compound could potentially serve as an alternative sulfate donor in such enzymatic reactions. The methoxy and nitro substituents on the phenyl ring would likely influence its reactivity and recognition by sulfotransferases, potentially offering a different substrate scope or reaction kinetics compared to pNPS.
The nitrophenyl sulfate moiety can also be a useful leaving group in chemical synthesis. The hydrolysis of nitrophenyl sulfate esters has been studied as a model for understanding sulfuryl transfer reactions. acs.org The electron-withdrawing nitro group facilitates the departure of the phenolate (B1203915), making the sulfate group susceptible to nucleophilic attack. This reactivity could be exploited in the design of novel sulfating agents for organic synthesis.
Furthermore, the aryl sulfone structural motif, which is related to aryl sulfates, is found in many bioactive compounds and is an important intermediate in organic synthesis. thieme.de The development of novel synthetic routes to aryl sulfones, such as palladium-catalyzed sulfonylation reactions, is an active area of research. organic-chemistry.org While not a direct application of this compound, the underlying chemistry of C-S bond formation is relevant to the broader context of sulfur-containing aromatic compounds. Future research may explore the use of this compound as a precursor or synthon in the development of new synthetic methodologies.
Role in Mechanistic Studies of Non-Human Biological Systems
The application of this compound in studying proton transport across lipid membranes is a prime example of its utility in elucidating fundamental biological mechanisms that are conserved across both human and non-human systems. Beyond this, the broader class of nitrophenyl sulfates has a well-established role as substrates for arylsulfatases, enzymes that are widespread in nature, including in microorganisms, mollusks, and other non-human organisms. researchgate.net
Arylsulfatases catalyze the hydrolysis of aryl sulfate esters, and p-nitrophenyl sulfate is a commonly used chromogenic substrate for assaying their activity. scirp.orgmcgill.ca The hydrolysis of pNPS releases p-nitrophenol, which is yellow in alkaline solution, providing a convenient spectrophotometric method for measuring enzyme activity. This assay is widely used to study the kinetics and inhibition of arylsulfatases from various sources. For example, it has been used to characterize arylsulfatases from bacteria such as Aerobacter aerogenes and Pseudomonas sp.. scirp.orgnih.gov
The study of arylsulfatases in non-human systems is important for understanding the sulfur cycle in the environment, as these enzymes are involved in the mineralization of organic sulfur compounds in soil. mcgill.ca They also play roles in the metabolism of sulfated compounds in various organisms. For instance, molluscan sulfatases have been shown to be involved in the regioselective O-desulfonation of sulfated sugars. nih.gov
Given that this compound is a substituted nitrophenyl sulfate, it is plausible that it could also serve as a substrate for arylsulfatases. The methoxy substituent may influence its recognition and processing by these enzymes, making it a potentially useful tool for probing the substrate specificity of arylsulfatases from different organisms. By comparing the hydrolysis of this compound with that of pNPS, researchers could gain insights into the structural features of the active site of these enzymes. This could contribute to a deeper understanding of the role of arylsulfatases in the biology of a wide range of non-human organisms.
Data Tables
Table 1: Physicochemical Properties of Sodium 2-methoxy-5-nitrophenolate
| Property | Value |
| Synonyms | Sodium 5-nitroguaiacolate, 5-Nitroguaiacol sodium salt |
| CAS Number | 67233-85-6 |
| Molecular Formula | C7H6NNaO4 |
| Molecular Weight | 191.12 g/mol |
| Appearance | Red crystalline powder |
| Melting Point | 105-106 °C |
| Boiling Point | 291 °C at 760 mmHg |
| Flash Point | 147.1 °C |
| Solubility | Soluble in water; sparingly soluble in DMSO (heated), slightly soluble in methanol. |
| Stability | Hygroscopic |
Data for Sodium 2-methoxy-5-nitrophenolate is provided as it is a closely related compound with more available data. lookchem.comguidechem.comagriplantgrowth.complantgrowthhormones.comlookchem.com
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification methods for sodium 2-methoxy-5-nitrophenyl sulfate?
- Methodology : The compound is synthesized via sulfonation of 2-methoxy-5-nitrophenol using sulfur trioxide under controlled anhydrous conditions. Purification involves recrystallization from ethanol-water mixtures (1:3 v/v) to achieve >98% purity, verified by HPLC with UV detection at 254 nm. Residual solvents should be quantified using gas chromatography (GC) with flame ionization detection (FID) .
Q. How can the photoactivation properties of this compound be characterized?
- Methodology : UV-Vis spectroscopy (250–400 nm) is used to monitor photochemical activation. Upon irradiation at 365 nm, the compound releases protons, detectable via pH-sensitive electrodes or fluorescence-based pH indicators (e.g., SNARF-1). Calibration curves for proton release kinetics should be established under standardized light intensity (e.g., 10 mW/cm²) .
Q. What analytical techniques are suitable for assessing compound stability?
- Methodology : Stability under varying pH (3–10) and temperature (4–40°C) is evaluated using accelerated degradation studies. HPLC-MS identifies degradation products, while thermogravimetric analysis (TGA) quantifies thermal stability. Storage in amber vials at -20°C in anhydrous conditions is recommended to minimize hydrolysis .
Advanced Research Questions
Q. How does this compound induce electrostatic potential changes in lipid bilayers?
- Methodology : Incorporate the compound into planar bilayer lipid membranes (BLMs) and measure surface potential changes via electrophysiological methods (e.g., capacitance minimization technique). Proton release post-photoactivation alters the membrane’s surface charge density, calculated using the Gouy-Chapman equation. Control experiments with non-photoactive analogs (e.g., 2-methoxy-4-nitrophenyl sulfate) validate specificity .
Q. What experimental designs resolve contradictions in proton release efficiency across studies?
- Methodology : Discrepancies often arise from variations in lipid composition (e.g., phosphatidylcholine vs. phosphatidylserine) or buffer ionic strength. Standardize protocols using BLMs with 70% DOPC/30% DOPS and 150 mM KCl buffer. Compare data using multivariate regression to isolate variables affecting proton release kinetics .
Q. How can the compound be applied to create pH gradients in synthetic cellular systems?
- Methodology : Co-encapsulate this compound and pH-sensitive dyes (e.g., fluorescein) in liposomes. Photoactivate with a pulsed laser (355 nm, 5 ns pulse width) and monitor intravesicular pH changes via ratiometric fluorescence imaging. Calibrate gradients using Nigericin-K⁺ clamping .
Data Analysis & Technical Challenges
Q. How to quantify sulfate group interactions in aqueous solutions?
- Methodology : Use isothermal titration calorimetry (ITC) to measure binding affinity with cations (e.g., Na⁺, Ca²⁺). Pair with molecular dynamics simulations (AMBER or GROMACS) to model hydration shells and ion-pair formation. Cross-validate with conductivity measurements .
Q. What are the limitations of using this compound in long-term membrane studies?
- Methodology : Prolonged light exposure may cause photobleaching or side reactions (e.g., nitro group reduction). Mitigate via pulsed irradiation and antioxidants (e.g., ascorbic acid). Monitor membrane integrity with impedance spectroscopy .
Comparative Studies
Q. How does the nitro group position (5-nitro vs. 4-nitro) affect photochemical activity?
- Methodology : Synthesize analogs (e.g., sodium 2-methoxy-4-nitrophenyl sulfate) and compare quantum yields of proton release using actinometry. Time-resolved transient absorption spectroscopy identifies intermediate species (e.g., triplet states) influencing reactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
